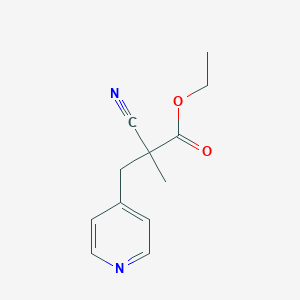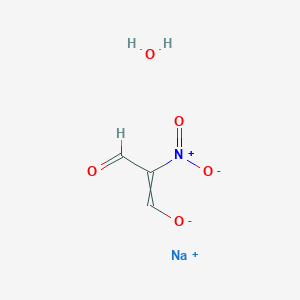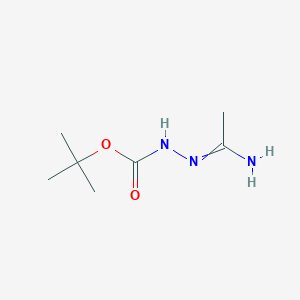
2-Cyano-2-méthyl-3-(pyridin-4-yl)propanoate d'éthyle
Vue d'ensemble
Description
Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.26 g/mol . It is a derivative of propanoate, featuring a cyano group, a methyl group, and a pyridinyl group attached to the propanoate backbone. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Applications De Recherche Scientifique
Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate typically involves the reaction of ethyl cyanoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The cyano group and pyridinyl moiety may play crucial roles in its biological activity, potentially interacting with enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-3-(pyridin-4-yl)propanoate: Lacks the methyl group present in ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate.
Methyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-cyano-2-methyl-3-(pyridin-3-yl)propanoate: The pyridinyl group is attached at a different position on the pyridine ring.
Uniqueness
Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both the cyano and pyridinyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
IUPAC Name |
ethyl 2-cyano-2-methyl-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-11(15)12(2,9-13)8-10-4-6-14-7-5-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLURGUDYJVFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)


![3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1378555.png)


![2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B1378560.png)
![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)
![3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1378562.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B1378564.png)
![{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1378565.png)
![4-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378567.png)
